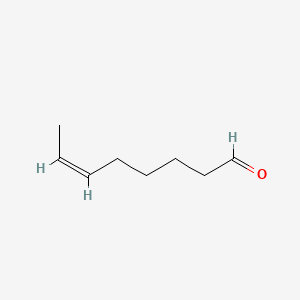
6-Octenal, (6Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Octenal, (6Z)-, also known as cis-6-octenal, is an organic compound with the molecular formula C8H14O. It belongs to the class of medium-chain aldehydes and is characterized by the presence of a double bond in the Z-configuration (cis) at the sixth carbon atom. This compound is a monounsaturated fatty aldehyde and is known for its distinct aroma and chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One of the synthetic routes for 6-Octenal, (6Z)- involves the 1,4-addition of aldehydes to vinyl ketones. For example, a procedure involves the reaction of citronellal with 3-buten-2-one in the presence of diethylaminotrimethylsilane as a catalyst. The reaction is carried out in acetonitrile and heated at reflux for an extended period. The product is then purified by distillation .
Industrial Production Methods
Industrial production methods for 6-Octenal, (6Z)- are not well-documented in the literature. the synthetic route mentioned above can be adapted for large-scale production with appropriate modifications to the reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
6-Octenal, (6Z)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol.
Substitution: It can undergo nucleophilic substitution reactions at the aldehyde carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as Grignard reagents (RMgX) can be used for substitution reactions.
Major Products Formed
Oxidation: 6-Octenoic acid.
Reduction: 6-Octenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
6-Octenal, (6Z)- has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in the metabolism of certain plants and microorganisms.
Industry: It is used in the fragrance industry for its distinct aroma and as a flavoring agent in food products
Mecanismo De Acción
The mechanism of action of 6-Octenal, (6Z)- involves its interaction with various molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, which can lead to the formation of imines. This reactivity is crucial in various biochemical processes and synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
6-Octenal, (E)-: The trans isomer of 6-Octenal.
Octanal: A saturated aldehyde with a similar chain length.
Hexanal: A shorter-chain aldehyde with similar chemical properties.
Uniqueness
6-Octenal, (6Z)- is unique due to its cis-configuration, which imparts distinct chemical and physical properties compared to its trans isomer and other saturated aldehydes.
Propiedades
Número CAS |
63196-64-5 |
|---|---|
Fórmula molecular |
C8H14O |
Peso molecular |
126.20 g/mol |
Nombre IUPAC |
(Z)-oct-6-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h2-3,8H,4-7H2,1H3/b3-2- |
Clave InChI |
KVNBGNGISDIZRP-IHWYPQMZSA-N |
SMILES isomérico |
C/C=C\CCCCC=O |
SMILES canónico |
CC=CCCCCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




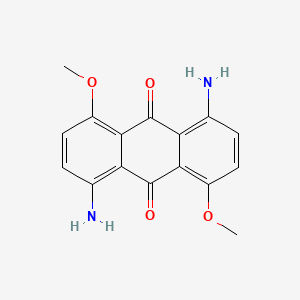
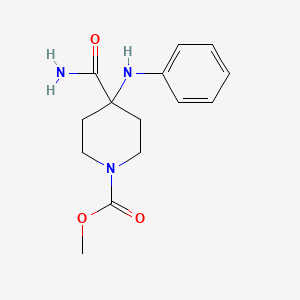


![2-[(Tributylstannyl)oxy]-N-[2-[(tributylstannyl)oxy]ethyl]ethylamine](/img/structure/B12679633.png)

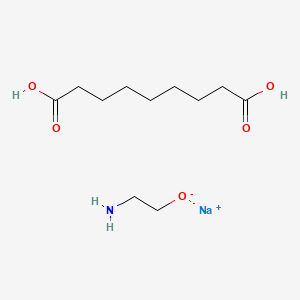
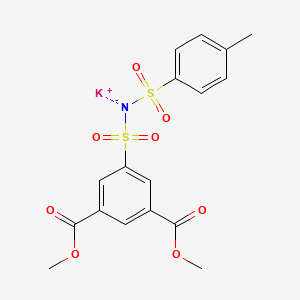
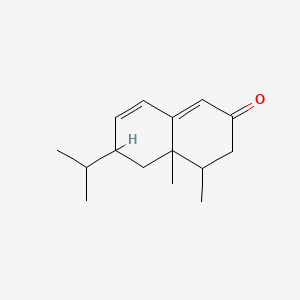
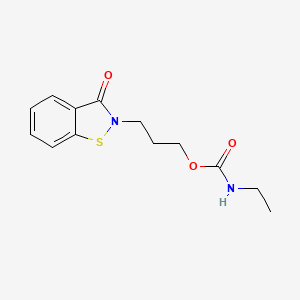
![2-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12679686.png)

